tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
This compound belongs to the spiro[indoline-3,4'-piperidine] class, characterized by a fused bicyclic system where indoline and piperidine rings share a single sp³-hybridized carbon atom. The tert-butyl carboxylate group at the 1'-position serves as a protective moiety, enhancing solubility and stability during synthesis.
Properties
Molecular Formula |
C18H21F3N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl 2-oxo-7-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-9-7-17(8-10-23)11-5-4-6-12(18(19,20)21)13(11)22-14(17)24/h4-6H,7-10H2,1-3H3,(H,22,24) |
InChI Key |
ZHWQGAKNQNQTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)C(F)(F)F)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures
Biology: The compound is used in the study of enzyme interactions and as a potential lead compound in drug discovery
Medicine: Its potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ primarily in substituents at positions 4, 5, 6, or 7 of the indoline ring. These modifications impact physicochemical properties, synthetic utility, and biological interactions.
Table 1: Comparative Analysis of Structural Analogs
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl (CF₃) : The strong electron-withdrawing nature of CF₃ increases metabolic stability and membrane permeability compared to chloro or methoxy analogs. Its steric bulk may reduce off-target interactions in drug design .
- Chloro (Cl) : Chlorine at position 4 or 5 enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, it may reduce solubility compared to methoxy derivatives .
- Boronic Ester : The 7-boronic ester analog (CAS N/A) enables participation in cross-coupling reactions, expanding synthetic utility for creating biaryl systems .
Biological Activity
Tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex spirocyclic oxindole derivative notable for its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances its lipophilicity and stability, which are critical for its biological interactions. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C18H21F3N2O3
- Molecular Weight : 370.4 g/mol
The spirocyclic nature of this compound allows for unique binding interactions with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
These activities are primarily attributed to the compound's ability to interact with various enzymes and receptors in biological systems.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity. This modulation can lead to decreased inflammation and cancer cell proliferation.
- Receptor Interaction : Its ability to interact with cellular receptors may influence signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Model | Concentration | Observed Effects |
|---|---|---|---|
| In vitro study on cancer cell lines | Human bladder cancer (T24T) | 60 µM | Induction of apoptosis via downregulation of XIAP |
| Anti-inflammatory assay | Rat-derived chondrocytes | 10 µM | Inhibition of NO and PGE2 production |
| Antimicrobial efficacy | Various bacterial strains | Varies | Significant reduction in bacterial growth |
These studies highlight the compound's potential as a therapeutic agent in cancer treatment and inflammatory diseases.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal the unique advantages of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Spiro[indoline pyrazolo[3,4-b]quinoline] | Spirocyclic structure | Varying biological activity profiles |
| Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile | Contains a carbonitrile group | Different pharmacological effects |
The trifluoromethyl group present in this compound enhances its stability and reactivity compared to these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
